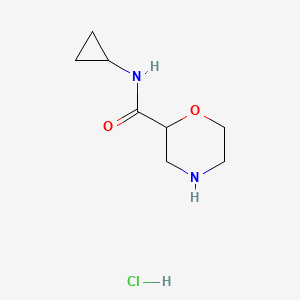

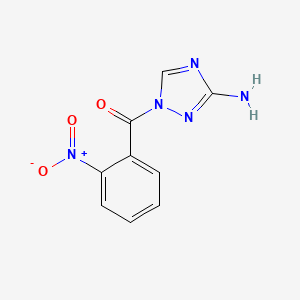

![molecular formula C22H20N2O3S B2487481 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898407-34-6](/img/structure/B2487481.png)

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step reactions, starting from base components through to the final product. The process includes cyclization, acylation, and amide formation reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions involving dimethylformamide, indicating the use of common organic synthesis techniques like condensation and substitution reactions (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases intricate bonding patterns and geometries. X-ray diffraction studies reveal the crystalline nature and spatial arrangement, emphasizing the significance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

The compound's reactivity is highlighted by its interactions with various chemical entities, forming bonds that are pivotal in medicinal chemistry for drug design. The modifications at different parts of the molecule, like the thiophene and indole units, are crucial for its biological activity, demonstrating its versatility in chemical reactions and modifications (Mudududdla et al., 2015).

科学的研究の応用

Cancer Chemoresistance and Angiogenesis Inhibition

One prominent application of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is in overcoming cancer chemoresistance. Specifically, derivatives like 3-arylamino N-aryl thiophene 2-carboxamides, which share a similar benzodioxole moiety, have been found effective in inhibiting angiogenesis and the activity of P-glycoprotein efflux pumps, a mechanism often implicated in the multi-drug resistance of cancer cells. These compounds demonstrate promise as multi-drug resistance-reversal agents, enhancing the effectiveness of conventional anticancer drugs like doxorubicin in colorectal carcinoma cells (Mudududdla et al., 2015).

Ion Channel Modulation

Further, structural analogs of the compound have exhibited potential in modulating ion channels, which play a crucial role in cellular signaling and homeostasis. Specifically, compounds like N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its derivatives have been identified as potent KCNQ2 openers, exhibiting potential in reducing neuronal hyperexcitability. This property could be of significant interest in the development of treatments for neurological conditions such as epilepsy (Wu et al., 2004).

Synthesis and Characterization in Drug Development

Moreover, the synthesis and characterization of compounds containing benzo[d][1,3]dioxole moiety and related structures play a crucial role in drug discovery and development. Research into the synthesis, antimicrobial evaluation, and molecular docking studies of these compounds sheds light on their potential therapeutic applications, as well as their interaction with biological targets. Such studies are instrumental in the rational design of new drugs with improved efficacy and specificity (Talupur et al., 2021).

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(16-7-8-19-20(12-16)27-14-26-19)23-13-18(21-6-3-11-28-21)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAOMRWHPZPKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

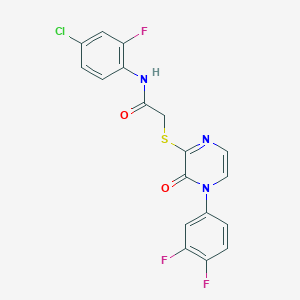

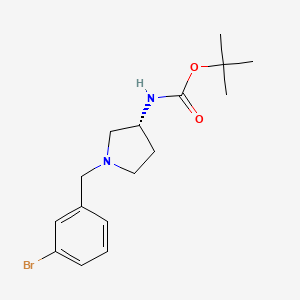

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

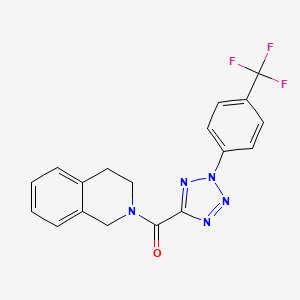

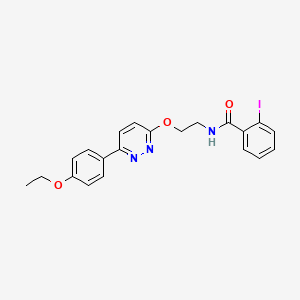

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

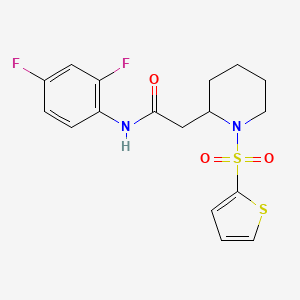

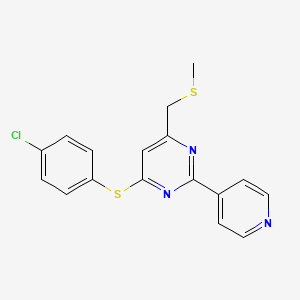

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)